DBCO-PEG4-Maleimide
CAS No.: 1480516-75-3
Cat. No.: VC0525108
Molecular Formula: C36H42N4O9
Molecular Weight: 674.75
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1480516-75-3 |
|---|---|
| Molecular Formula | C36H42N4O9 |
| Molecular Weight | 674.75 |
| IUPAC Name | N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
| Standard InChI | InChI=1S/C36H42N4O9/c41-32(14-18-39-34(43)11-12-35(39)44)38-17-20-47-22-24-49-26-25-48-23-21-46-19-15-33(42)37-16-13-36(45)40-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)40/h1-8,11-12H,13-27H2,(H,37,42)(H,38,41) |
| Standard InChI Key | VVFZXPZWVJMYPX-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Basic Information and Physical Properties
DBCO-PEG4-Maleimide is characterized by specific chemical and physical properties that define its utility in bioconjugation applications. The compound has been thoroughly characterized through various analytical techniques.
Table 1: Chemical and Physical Properties of DBCO-PEG4-Maleimide
| Property | Value |
|---|---|
| CAS Number | 1480516-75-3 |
| Molecular Formula | C36H42N4O9 |
| Molecular Weight | 674.74 Da |
| Physical State | Viscous liquid/oil |
| Appearance | Colorless to light yellow/slightly orange |
| Boiling Point | 965.2±65.0°C (Predicted) |
| Density | 1.31±0.1 g/cm³ (Predicted) |
| pKa | 15.01±0.46 (Predicted) |
| Solubility | Soluble in DMSO, DCM, DMF, THF, chloroform, acetonitrile |
| InChIKey | VVFZXPZWVJMYPX-UHFFFAOYSA-N |
The physical properties indicate that DBCO-PEG4-Maleimide is a relatively stable compound with good solubility in various organic solvents, making it versatile for different reaction conditions . Its viscous liquid state at room temperature facilitates handling in laboratory settings, while its molecular weight is conducive to efficient bioconjugation without adding excessive mass to the conjugated biomolecules .
Structural Characteristics
DBCO-PEG4-Maleimide possesses a distinctive structure combining three functional components that provide its unique chemical versatility:
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DBCO Group: The dibenzocyclooctyne moiety features a strained cyclooctyne ring fused with two benzene rings, creating the reactive alkyne necessary for strain-promoted azide-alkyne cycloaddition reactions .
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PEG4 Spacer: The polyethylene glycol spacer consists of four ethylene oxide units that provide flexibility and hydrophilicity to the molecule .
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Maleimide Group: This electrophilic functional group consists of an unsaturated imide that selectively reacts with thiol groups .
The SMILES notation for DBCO-PEG4-Maleimide is: N1(CCC(NCCOCCOCCOCCOCCC(=O)NCCC(N2CC3=CC=CC=C3C#CC3=CC=CC=C23)=O)=O)C(=O)C=CC1=O . This molecular structure creates a balanced compound with both hydrophilic and hydrophobic regions, contributing to its favorable properties for bioconjugation applications.
Chemical Reactivity
The dual reactive centers in DBCO-PEG4-Maleimide enable selective, orthogonal conjugation strategies:
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Maleimide Reactivity: The maleimide group specifically and efficiently reacts with thiol groups (sulfhydryls) at pH 6.5-7.5 to form stable thioether bonds . This reaction is highly selective for free cysteine residues in proteins and peptides.
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DBCO Reactivity: The strained cyclooctyne readily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules without requiring copper catalysts . This copper-free click chemistry approach is particularly valuable for biological applications where copper toxicity is a concern.
The combination of these two orthogonal reaction centers makes DBCO-PEG4-Maleimide an excellent tool for sequential bioconjugation strategies where controlled, stepwise conjugation is desired .
Functional Mechanisms
Maleimide-Thiol Reaction
The maleimide group in DBCO-PEG4-Maleimide undergoes a Michael addition reaction with thiol groups (–SH), such as those found in cysteine residues of proteins and peptides . This reaction occurs efficiently at slightly acidic to neutral pH (6.5-7.5) and results in the formation of a stable thioether bond .
The reaction mechanism involves:
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Nucleophilic attack of the thiolate anion on the carbon-carbon double bond of the maleimide
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Formation of an enolate intermediate
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Protonation to yield the final thioether product
This reaction is highly specific for thiols in the presence of other nucleophilic groups commonly found in biomolecules, such as amines, making it ideal for site-specific conjugation strategies .
DBCO-Azide Click Chemistry
The DBCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that occurs rapidly under mild conditions without the need for a copper catalyst . This reaction is a variant of the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) but eliminates the cytotoxicity concerns associated with copper ions .
The mechanism involves:
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The strained cyclooctyne ring system of DBCO providing activation energy for the cycloaddition
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Reaction with an azide group to form a stable triazole linkage
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Completion of the reaction under physiological conditions (aqueous environment, neutral pH, ambient temperature)
This copper-free click chemistry approach has become increasingly important in biological applications where maintaining cellular viability and biomolecular function is crucial .
Role of the PEG4 Spacer
The PEG4 linker serves several critical functions in DBCO-PEG4-Maleimide:
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Enhanced Solubility: The hydrophilic polyethylene glycol chain improves solubility in aqueous buffers, facilitating bioconjugation reactions in physiological conditions .
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Reduced Aggregation: The PEG spacer helps prevent aggregation and precipitation of conjugated biomolecules, a common problem when hydrophobic moieties like DBCO are directly attached to proteins .
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Flexible Spacer: The PEG4 chain provides a flexible connection between conjugated molecules, reducing steric hindrance and allowing for more efficient reactions .
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Biocompatibility: PEG spacers are known for their biocompatibility and reduced immunogenicity, making them suitable for therapeutic applications .
The optimized length of the PEG4 spacer (four ethylene oxide units) provides sufficient distance between reactive groups while maintaining a relatively low molecular weight contribution to the final conjugate .
Applications in Research and Development
Bioconjugation Techniques
DBCO-PEG4-Maleimide has become an essential tool in various bioconjugation strategies:
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Protein-Peptide Conjugates: The compound enables the selective attachment of peptides to proteins through cysteine residues, followed by click chemistry with azide-modified components .
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Antibody Modification: It allows for site-specific labeling of antibodies at reduced interchain disulfide bonds, preserving antigen-binding capacity while introducing click chemistry functionality .
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Enzyme Labeling: DBCO-PEG4-Maleimide facilitates the attachment of enzymes to antibodies or other proteins for the development of enzyme-linked immunosorbent assays (ELISAs) and other diagnostic platforms .
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Oligonucleotide Conjugation: The compound enables the creation of protein-DNA or protein-RNA conjugates for applications in genomics, proteomics, and nucleic acid therapeutics .
These bioconjugation applications leverage the compound's ability to form stable linkages under mild conditions with high specificity, making it particularly valuable for preserving the biological activity of sensitive biomolecules .
Drug Delivery Systems
In the field of drug delivery, DBCO-PEG4-Maleimide contributes to several advanced approaches:
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Antibody-Drug Conjugates (ADCs): The compound is used to attach cytotoxic payloads to antibodies for targeted cancer treatment, improving therapeutic indices by directing cytotoxic agents specifically to tumor cells .
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Nanoparticle Functionalization: DBCO-PEG4-Maleimide enables the attachment of targeting ligands to nanoparticles, enhancing their specificity and cellular uptake .
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Controlled Release Systems: The stable linkages formed by the compound can be designed to release drugs under specific physiological conditions, such as reduced pH in endosomes or the presence of specific enzymes .
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Improved Pharmaceutical Properties: By conjugating drugs with this linker, researchers can enhance solubility, stability, and pharmacokinetic profiles of therapeutic agents .
These applications demonstrate the compound's value in developing next-generation targeted therapeutics with improved efficacy and reduced side effects .
Diagnostic Applications
DBCO-PEG4-Maleimide plays a significant role in developing advanced diagnostic tools:
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Imaging Agents: The compound facilitates the creation of targeted imaging probes by conjugating contrast agents or fluorophores to specific binding molecules such as antibodies or peptides .
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Biosensors: By enabling the controlled attachment of recognition elements and signal-generating components, DBCO-PEG4-Maleimide contributes to the development of sensitive and specific biosensors .
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Multiplexed Assays: The orthogonal reactivity allows for the creation of multiplexed diagnostic platforms where different recognition elements can be combined in a controlled manner .
These diagnostic applications benefit from the compound's ability to create stable conjugates with preserved biological activity and enhanced detection properties .
Nanotechnology Applications
In the field of nanotechnology, DBCO-PEG4-Maleimide enables several innovative approaches:
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Surface Modification: The compound allows for the controlled functionalization of surfaces with biomolecules for applications in biosensing, cell culture, and tissue engineering .
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Nanoparticle-Based Therapeutics: By facilitating the attachment of targeting ligands and therapeutic payloads to nanoparticles, DBCO-PEG4-Maleimide contributes to the development of multifunctional nanomedicines .
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Self-Assembling Systems: The compound can be used to create biomolecular building blocks that self-assemble into complex nanostructures with defined properties and functions .
These nanotechnology applications leverage the compound's ability to create precise molecular connections with controlled orientation and spacing .
Variants and Related Compounds
Sulfo DBCO-PEG4-Maleimide
A notable variant of the standard compound is Sulfo DBCO-PEG4-Maleimide, which incorporates a sulfonate group to further enhance water solubility:
Table 2: Comparison of DBCO-PEG4-Maleimide and Sulfo DBCO-PEG4-Maleimide
| Property | DBCO-PEG4-Maleimide | Sulfo DBCO-PEG4-Maleimide |
|---|---|---|
| Molecular Formula | C36H42N4O9 | C39H47N5O13S |
| Molecular Weight | 674.74 Da | 825.89 Da |
| Water Solubility | Limited | Excellent |
| Physical Form | Yellow oil | Grey amorphous solid |
| Primary Advantage | Versatile solubility in organic solvents | Enhanced aqueous solubility |
The sulfonated version provides significant advantages for applications requiring high aqueous solubility, such as labeling cell surface proteins or working with sensitive biological samples that cannot tolerate organic solvents . The addition of the sulfonate group makes the DBCO-derivatized molecules "completely soluble in aqueous media" in many cases, a substantial improvement over the standard version .
Other DBCO-Based Crosslinkers
Various DBCO-containing crosslinkers have been developed with different spacer arms and reactive groups to address specific bioconjugation needs. These include:
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DBCO-NHS esters: For amine-reactive conjugation strategies
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DBCO-hydrazide derivatives: For conjugation to carbonyl groups
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DBCO-PEG linkers of varying lengths: For optimizing distance and solubility properties
These variants expand the toolkit available for copper-free click chemistry applications, allowing researchers to select the optimal crosslinker for their specific experimental requirements .
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